molecular formula C9H11FN2O2 B2657609 (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine CAS No. 2248187-07-5

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine

Cat. No. B2657609
CAS RN: 2248187-07-5
M. Wt: 198.197
InChI Key: IRTBLZFMHIKYGX-ZCFIWIBFSA-N
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Description

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine, also known as FNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNA is a chiral amine that has a unique structure, making it useful in various fields of research such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a potent inhibitor of MAO, which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors prevent the breakdown of these neurotransmitters, leading to an increase in their levels in the brain. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to be a selective inhibitor of MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects:
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in various physiological processes such as mood regulation, cognition, and behavior. Therefore, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has the potential to have a positive effect on these processes. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has also been reported to have antioxidant properties, which can protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, making it a useful tool compound for studying the function of this enzyme. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also relatively easy to synthesize and can be easily scaled up for large-scale production.
However, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine also has some limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. The biological activity of these enantiomers can differ, which can complicate the interpretation of experimental results. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. One direction is the development of new drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a starting point for the development of new drugs that target MAO-B.
Another direction is the study of the interaction of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine with other enzymes and receptors in the brain. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to have antioxidant properties, and more research is needed to understand the mechanism of this effect.
Finally, the study of the enantiomeric forms of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is an important future direction. The biological activity of these enantiomers can differ, and more research is needed to fully understand the implications of this difference.
Conclusion:
In conclusion, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chemical compound that has potential applications in various fields of research such as medicinal chemistry, pharmacology, and neuroscience. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a potent inhibitor of MAO-B, which can have a positive effect on mood, cognition, and behavior. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has several advantages for lab experiments, but also has some limitations. Future research on (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine should focus on the development of new drugs, the study of the interaction of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine with other enzymes and receptors, and the study of the enantiomeric forms of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine.

Synthesis Methods

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-nitrobenzaldehyde with (S)-proline-derived chiral amine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to yield (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. The synthesis method for (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has potential applications in various fields of research. In medicinal chemistry, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a building block for the synthesis of novel drug candidates. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Therefore, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a starting point for the development of new drugs for the treatment of depression, anxiety, and other neurological disorders.
In pharmacology, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a tool compound to study the function of MAO and its role in various physiological processes. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can also be used to study the interaction of MAO inhibitors with other enzymes and receptors in the brain.
In neuroscience, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used to study the effect of MAO inhibitors on the brain and behavior. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior.

properties

IUPAC Name

(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTBLZFMHIKYGX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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